

# Comparative Pharmacokinetics of FV-100: A Cross-Species Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | FV 100-d7 |
| Cat. No.:      | B15600426 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

FV-100, a novel antiviral agent, is the valyl ester prodrug of the potent anti-varicella zoster virus (VZV) compound CF-1743. This strategic prodrug design significantly enhances the oral bioavailability of the active moiety, a critical factor in antiviral therapy. This guide provides a comparative overview of the pharmacokinetics of FV-100 across different species, supported by available experimental data, to aid in preclinical and clinical research and development.

## Enhanced Oral Bioavailability with FV-100

Early preclinical studies revealed that while CF-1743 is a highly potent anti-VZV agent, it suffers from poor oral bioavailability, estimated to be around 14%. To overcome this limitation, FV-100 was developed. As a prodrug, FV-100 is readily absorbed and then rapidly and extensively converted to its active form, CF-1743, in the body. This approach has resulted in an approximately 10-fold increase in both the maximum plasma concentration (C<sub>max</sub>) and the total systemic exposure (Area Under the Curve - AUC) of CF-1743 compared to the administration of CF-1743 itself.<sup>[1]</sup>

## Pharmacokinetic Profile in Humans

Clinical trials in healthy young adult and elderly volunteers have demonstrated that upon oral administration, FV-100 is quickly metabolized to CF-1743. Measurable plasma concentrations of CF-1743 are observed within 10 to 30 minutes of dosing.<sup>[2]</sup> The pharmacokinetic profile of

CF-1743 following single and multiple oral doses of FV-100 in humans is summarized in the tables below.

**Table 1: Single-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years) After Oral Administration of FV-100[2]**

| FV-100 Dose | Cmax (pg/mL) | AUC <sub>0-∞</sub> (pg·h/mL) | Tmax (h)  |
|-------------|--------------|------------------------------|-----------|
| 100 mg      | 54,611       | 167,340                      | 1.0 - 3.1 |
| 200 mg      | -            | -                            | 1.0 - 3.1 |
| 400 mg      | -            | -                            | 1.0 - 3.1 |
| 800 mg      | 508,108      | 1,381,083                    | 1.0 - 3.1 |

Note: Specific Cmax and AUC values for 200 mg and 400 mg single doses were not detailed in the provided search results.

**Table 2: Multiple-Dose Pharmacokinetics of CF-1743 in Healthy Adults (18-55 years) After 7 Days of Oral FV-100 Administration[2]**

| FV-100 Dose Regimen | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h)  |
|---------------------|--------------|---------------|-----------|
| 100 mg QD           | 38,606       | 112,513       | 1.0 - 2.5 |
| 200 mg QD           | -            | -             | 1.0 - 2.5 |
| 400 mg QD           | -            | -             | 1.0 - 2.5 |
| 400 mg BID          | -            | -             | 1.0 - 2.5 |
| 800 mg QD           | 735,123      | 1,406,251     | 1.0 - 2.5 |

Note: Specific Cmax and AUC values for 200 mg QD, 400 mg QD, and 400 mg BID multiple doses were not detailed in the provided search results. "QD" refers to once daily, and "BID" refers to twice daily.

## Preclinical Pharmacokinetics in Animal Models

Nonclinical toxicology and pharmacokinetic studies of FV-100 have been conducted in rats and dogs. These studies were crucial in establishing the safety profile and supporting the progression of FV-100 to human clinical trials.[\[2\]](#)

While specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for FV-100 or CF-1743 in rats and dogs are not publicly available in the reviewed literature, the studies established the no-observed-adverse-effect levels (NOAELs). For rats, the NOAEL was approximately 1 g human dose equivalent, and for dogs, it was 3.3 g human dose equivalent.  
[\[2\]](#)

## Comparison with Other Antivirals

Direct comparative pharmacokinetic studies of FV-100 against other anti-herpes drugs like valacyclovir or famciclovir in animal models are not readily available in the public domain. However, preclinical studies have demonstrated that FV-100 is significantly more potent against VZV than acyclovir, famciclovir, and valacyclovir. This suggests a pharmacodynamic advantage, although a direct pharmacokinetic comparison is needed for a complete understanding of its relative profile.

## Experimental Protocols

### Human Pharmacokinetic Studies

The human pharmacokinetic data was obtained from randomized, double-blind, placebo-controlled clinical trials.[\[3\]](#)

- Study Design: Single-ascending-dose and multiple-ascending-dose studies were conducted in healthy adult volunteers.
- Dosing: FV-100 was administered orally as capsules.
- Sample Collection: Blood samples were collected at various time points post-dosing to measure plasma concentrations of FV-100 and its active metabolite, CF-1743.
- Bioanalysis: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

## Animal Toxicology and Pharmacokinetic Studies

The preclinical studies in rats and dogs were conducted under Good Laboratory Practices (GLP).

- Study Design: Single-dose and repeat-dose (14-day) toxicity studies were performed.
- Species: Rats and dogs were used as the rodent and non-rodent species, respectively.
- Dosing: FV-100 was administered orally.
- Observations: Animals were monitored for signs of toxicity, and pharmacokinetic parameters were likely assessed through blood sampling, although specific details on the sampling and analysis are not provided in the available documents.

## Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study, from drug administration to data analysis.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of FV-100: A Cross-Species Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600426#comparative-pharmacokinetics-of-fv-100-in-different-species>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)